molecular formula C7H5BrN2O3 B1443564 3-Bromo-4-nitrobenzamide CAS No. 1261794-86-8

3-Bromo-4-nitrobenzamide

Cat. No. B1443564
M. Wt: 245.03 g/mol
InChI Key: WASHERDYVKIIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving 3-Bromo-4-nitrobenzamide are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-nitrobenzamide are not explicitly detailed in the sources I found .

Scientific Research Applications

Crystal Engineering

3-Bromo-4-nitrobenzamide is explored in crystal engineering, where it can form molecular tapes mediated via hydrogen and halogen bonds. In studies, it demonstrates the ability to create structures with strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, highlighting its potential for crystal design. This is evident in the crystal structure of 4-nitrobenzamide·4-iodobenzamide, which features amide dimer tape and iodo⋯nitro interaction, showcasing the compound's role in developing well-defined molecular assemblies with structural insulation between hydrogen bonding and halogen bonding domains (Saha, Nangia, & Jaskólski, 2005).

Chemotherapeutic Research

4-Iodo-3-nitrobenzamide, a related compound, has shown potential in chemotherapeutic research, undergoing metabolic reduction to exhibit tumoricidal action. This process involves its reduction to a nitroso derivative, which is lethal to tumor cells. The selective action against tumor cells correlates with the reduction of the nitro group to nitroso, emphasizing the exploration of similar compounds like 3-Bromo-4-nitrobenzamide for therapeutic applications (Mendeleyev et al., 1995).

Molecular Docking and Vibrational Spectroscopic Analysis

Research into N-(4-Bromophenyl)-4-nitrobenzamide, closely related to 3-Bromo-4-nitrobenzamide, includes molecular docking and vibrational spectroscopic analysis to determine its antibacterial efficacy and potential in electro-optical applications. This involves geometry optimization, fundamental vibrational frequency calculations, and studies on molecular electrostatic potential surfaces. The findings suggest applications in the development of antibacterial drugs and materials with specific electronic properties (Dwivedi & Kumar, 2019).

Safety And Hazards

The safety and hazards associated with 3-Bromo-4-nitrobenzamide are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study or use of 3-Bromo-4-nitrobenzamide are not explicitly mentioned in the sources I found .

properties

IUPAC Name

3-bromo-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASHERDYVKIIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313324
Record name 3-Bromo-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitrobenzamide

CAS RN

1261794-86-8
Record name 3-Bromo-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261794-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-nitrobenzamide
Reactant of Route 6
3-Bromo-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.